B1192659 DS-3078a

DS-3078a

カタログ番号 B1192659
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-3078a is an orally bioavailable inhibitor of raptor-mTOR protein complex (TORC1) and rictor-mTOR protein complex (TORC2) with potential antineoplastic activity. TORC1/2 inhibitor DS-3078a binds to and inhibits both TORC1 and TORC2 , which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

1. Antitumor Potency in Cancer Cell Lines

DS-3078a, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), has shown significant antitumor potency against various cancer cell lines. In vitro and in vivo studies demonstrate that DS-3078a exhibits strong cell growth inhibiting activity, with GI50s lower than 500 nM against over 200 cell lines. It has also demonstrated tumor growth inhibition response in 9 out of 12 xenograft models (Wakita, Kiga, & Togashi, 2013).

2. Phase I Study in Advanced Solid Tumors

A first-in-human Phase I study of DS-3078a in patients with advanced solid tumors showed its safety, tolerability, and pharmacodynamic activity. The study aimed to determine the maximum tolerated dose (MTD) and pharmacokinetics of DS-3078a. Results indicated that DS-3078a was well tolerated up to 450 mg once daily, showing significant inhibition of Akt phosphorylation in platelets (Capelán et al., 2013).

3. Impact on Down Syndrome

Research on Down Syndrome (DS) has identified various genes with significant genome-wide dosage effects, although DS-3078a's direct impact in this area is not explicitly stated. These studies are critical in understanding DS pathology and developing new therapies (Vilardell et al., 2011).

4. Application in Dravet Syndrome

Studies on Dravet Syndrome (DS) have identified potential therapeutic targets and mechanisms, although DS-3078a's specific role in these applications is not directly mentioned. Understanding these mechanisms is essential for developing treatments for DS and other neurodevelopmental disorders (Sourbron et al., 2017).

特性

製品名

DS-3078a

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DS3078a;  DS 3078a;  DS-3078a

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。